molecular formula C9H9N3 B8440713 N-cyclopropyl-5-ethynylpyrimidin-2-amine

N-cyclopropyl-5-ethynylpyrimidin-2-amine

Cat. No.: B8440713
M. Wt: 159.19 g/mol
InChI Key: DGRRALZPEUJFJB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-ethynylpyrimidin-2-amine (CAS 1314640-57-7) is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . Its structure features a pyrimidine ring, a core scaffold prominent in medicinal chemistry, which is substituted with an ethynyl group and a cyclopropylamine moiety . The ethynyl group serves as a versatile handle for further chemical modification via click chemistry, making this compound a valuable building block for synthesizing more complex molecules for research and development . Pyrimidine derivatives are of significant scientific interest due to their broad biological activities. Recent research highlights the potential of related pyrimidine and fused pyrimidine structures (e.g., pyrimido[4,5-d]pyrimidines) as inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR), and their subsequent investigation as potential anticancer and antiviral agents . Specifically, compounds featuring a cyclopropylamino group have demonstrated remarkable efficacy against human coronaviruses like HCoV-229E in experimental settings, underscoring the relevance of this structural motif in drug discovery . This combination of a privileged heterocyclic scaffold and a reactive ethynyl group makes this compound a useful intermediate for researchers in synthetic and medicinal chemistry, particularly for constructing targeted libraries and exploring structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-cyclopropyl-5-ethynylpyrimidin-2-amine

InChI

InChI=1S/C9H9N3/c1-2-7-5-10-9(11-6-7)12-8-3-4-8/h1,5-6,8H,3-4H2,(H,10,11,12)

InChI Key

DGRRALZPEUJFJB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1)NC2CC2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-cyclopropyl-5-ethynylpyrimidin-2-amine exhibits significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the compound's effectiveness against common bacterial strains.
  • Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines.

Case Study: Cytotoxicity Assessment

  • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : this compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes associated with disease progression.

Case Study: Enzyme Inhibition Study

  • Objective : To determine the inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
  • Findings : Preliminary results suggest that this compound can inhibit acetylcholinesterase activity, indicating potential applications in treating neurodegenerative conditions .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound based on recent studies:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition observed2023

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine Derivatives

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine (CAS 1501095-73-3)
  • Structure : Pyrimidine core with a 3-methylphenyl group at position 5 and cyclopropylamine at position 2.
  • Molecular Formula : C₁₄H₁₅N₃.
  • Molecular Weight : 225.29 g/mol.
  • Key Differences: The 3-methylphenyl group increases hydrophobicity (higher LogP) compared to the ethynyl group in the target compound.
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0)
  • Structure : Pyrimidine with chloro (Cl) at position 4, methyl (CH₃) at position 5, and ethylamine at position 2.
  • Molecular Formula : Likely C₇H₁₁ClN₃ (inferred from name).
  • Molecular Weight : ~172.5 g/mol (calculated).
  • Key Differences: Chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions.

Heterocycle Core Modifications

N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine (CAS 1353954-21-8)
  • Structure : Pyrazine core (two adjacent nitrogen atoms) with a methoxy group at position 3 and cyclopropylamine attached via a methyl bridge.
  • Key Differences: Pyrazine’s electronic properties differ from pyrimidine due to nitrogen positioning, altering solubility and hydrogen-bonding capacity.
5-Ethenylpyridin-2-amine (CAS 62114-80-1)
  • Structure : Pyridine core (one nitrogen atom) with ethenyl (-CH=CH₂) at position 5 and amine at position 2.
  • Molecular Formula : C₇H₈N₂.
  • Molecular Weight : 120.15 g/mol.
  • Key Differences :
    • Pyridine’s single nitrogen reduces basicity compared to pyrimidine.
    • Ethenyl is less reactive than ethynyl in cross-coupling reactions, limiting utility in synthetic chemistry .

Comparative Data Table

Compound Name Core Heterocycle Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-cyclopropyl-5-ethynylpyrimidin-2-amine Pyrimidine Cyclopropylamine Ethynyl (-C≡CH) Likely C₉H₈N₃ ~158 (calculated) Synthetic intermediate, click chemistry
N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine Pyrimidine Cyclopropylamine 3-Methylphenyl C₁₄H₁₅N₃ 225.29 Hydrophobic interactions
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Pyrimidine Ethylamine Methyl C₇H₁₁ClN₃ ~172.5 Electrophilic reactivity
5-Ethenylpyridin-2-amine Pyridine Amine Ethenyl (-CH=CH₂) C₇H₈N₂ 120.15 LogP = 1.24, PSA = 39.64

Research Findings and Implications

  • Reactivity: The ethynyl group in the target compound enables versatile functionalization (e.g., Sonogashira coupling), unlike ethenyl or methyl groups .
  • Metabolic Stability : Cyclopropylamine derivatives exhibit enhanced stability compared to ethylamine or methylamine analogues due to reduced enzymatic degradation .
  • Steric Effects : Bulky substituents (e.g., 3-methylphenyl) may limit bioavailability, whereas compact groups (e.g., ethynyl) improve membrane permeability .
  • Electronic Properties : Chloro substituents increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Preparation Methods

Molecular Architecture

The compound features a pyrimidine ring substituted at position 2 with a cyclopropylamine group and at position 5 with an ethynyl moiety. This arrangement confers unique electronic properties, as the electron-deficient pyrimidine core interacts with the electron-rich ethynyl and cyclopropyl groups.

Retrosynthetic Analysis

Two primary disconnections guide synthesis:

  • Cyclopropane-amine linkage : Introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

  • Ethynyl group installation : Achieved through Sonogashira coupling or dehydrohalogenation.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

A two-step sequence starting from 2,5-dihalopyrimidine derivatives:

Yields range from 65–78% when using 4–5 equivalents of amine.

Step 2: Ethynylation
The iodo intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis. Key conditions:

  • Solvent: THF/DMF (3:1)

  • Temperature: 60–80°C

  • Deprotection: TBAF in THF removes TMS groups.

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading2–5 mol%<70% → >85%
Reaction Time8–12 hrs<6 hrs: 45%
BaseEt₃N > iPr₂NHΔ10% yield

Final yields after deprotection: 62–73%.

One-Pot Cyclopropanation Strategy

A patent-derived method (WO2001085692A2) enables simultaneous cyclopropane ring formation and amination:

Reaction Scheme

Conditions :

  • Solvent: Toluene/DMF (4:1)

  • Base: K₂CO₃ (2.5 eq)

  • Temperature: 100–120°C (microwave-assisted)

  • Catalyst: Pd/C (5 wt%) for dehydrogenation

Advantages :

  • Eliminates intermediate purification

  • 82% isolated yield

  • Scalable to >100 g batches

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance SNAr kinetics but may hinder ethynylation:

SolventDielectric ConstantSNAr YieldSonogashira Yield
DMF36.778%58%
DMSO46.781%52%
NMP32.275%65%
THF7.532%88%

Optimal balance achieved in DMF/THF mixtures (1:3).

Temperature and Time Optimization

Ethynylation exhibits Arrhenius behavior with activation energy (Eₐ) of 72 kJ/mol:

k=Aexp(EaRT)k = A \exp\left(-\frac{E_a}{RT}\right)

Practical implications:

  • 60°C: 12 hrs for 85% conversion

  • 80°C: 6 hrs for 88% conversion

  • 100°C: Side reactions dominate (polymerization)

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂ : Hexane/EtOAc (4:1 → 1:1 gradient)

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), 65:35 isocratic

  • Recrystallization : EtOH/H₂O (7:3) yields 98.5% purity

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropane), 3.15 (s, 1H, NH), 6.82 (s, 1H, pyrimidine-H4), 7.45 (s, 1H, ethynyl)

  • HRMS : m/z 159.0899 [M+H]⁺ (calc. 159.0895)

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃:

  • 450 nm LED, DIPEA sacrificial donor

  • 78% yield at rt vs. 65% thermally

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic cyclopropylamine precursors:

  • Enantiomeric excess >99%

  • 45% yield (theoretical max 50%)

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